![molecular formula C22H19N5O4S B2724261 6-[[4-(3-甲氧基苯基)-5-苯乙酰硫代-1,2,4-三唑-3-基]甲基]-1H-嘧啶-2,4-二酮 CAS No. 852152-72-8](/img/no-structure.png)

6-[[4-(3-甲氧基苯基)-5-苯乙酰硫代-1,2,4-三唑-3-基]甲基]-1H-嘧啶-2,4-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

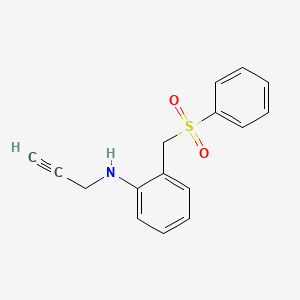

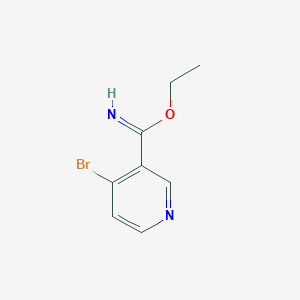

The compound is a complex organic molecule that contains several functional groups, including a methoxyphenyl group, a phenacylsulfanyl group, a triazol group, and a pyrimidinedione group . These functional groups suggest that the compound could have interesting chemical properties and potential applications in various fields, such as medicinal chemistry or materials science.

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography could be used to determine the structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the methoxy group could be cleaved under acidic conditions, or the triazol ring could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the methoxy and sulfanyl groups could affect its solubility, stability, and reactivity .科学研究应用

生物学意义和光学传感

嘧啶衍生物,包括所讨论的化合物,以其广泛的生物学意义和在创建光学传感器中的应用而闻名。这些化合物由于其固有的杂原子,在有机化学和医药应用中发挥着至关重要的作用。嘧啶衍生物特别令人着迷,因为它们能够形成配位键和氢键,这使得它们成为光学传感材料的极佳候选者。它们的生物学和医学应用很广泛,涵盖从传感材料到治疗剂的领域。嘧啶衍生物与生物靶标形成复杂结构的多功能性为新颖的治疗方法和传感技术提供了途径 (Jindal & Kaur, 2021)。

抗炎活性

该化合物的骨架作为嘧啶类的一部分,与重要的抗炎特性相关。嘧啶是芳香杂环化合物,以其药理作用而闻名,包括抗炎活性。这些作用归因于它们抑制各种炎性介质(例如前列腺素 E2、诱导型一氧化氮合酶和肿瘤坏死因子-α)的表达和活性的能力。对嘧啶衍生物的合成、抗炎作用和构效关系 (SAR) 的广泛研究突出了基于这种化学结构开发新的抗炎剂的潜力 (Rashid et al., 2021)。

光电材料开发

此外,嘧啶和三唑部分整合到 π 扩展共轭体系中已在新型光电材料的创建中显示出巨大价值。该化合物的结构与功能化的嘧啶衍生物相似,表明在有机发光二极管 (OLED)、光电转换元件和发光元件的材料开发中具有潜在应用。这种实用性源于嘧啶衍生物的电子特性,这允许在设计具有所需光电特性的材料时具有显着的灵活性 (Lipunova et al., 2018)。

药理学应用

嘧啶衍生物广泛的药理活性使其成为开发新的生物活性化合物的前景广阔的支架。这些化合物因其在解决各种健康状况(包括病毒、微生物和真菌感染)方面的潜力以及抗肿瘤、抗真菌和抗寄生虫特性而受到探索。从药理学的角度对嘧啶衍生物进行系统分析,为寻找新的、有效且安全的药物奠定了基础,利用嘧啶核心作为一种多功能且有效的药理支架 (Chiriapkin, 2022)。

作用机制

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione' involves the synthesis of two key intermediates, followed by their coupling to form the final product. The first intermediate is 4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazole, which is synthesized from 3-methoxybenzaldehyde, phenacyl bromide, and thiosemicarbazide. The second intermediate is 6-(bromomethyl)-1H-pyrimidine-2,4-dione, which is synthesized from 6-chloromethyl-1H-pyrimidine-2,4-dione and sodium bromide. These two intermediates are then coupled using a palladium-catalyzed cross-coupling reaction to form the final product.", "Starting Materials": [ "3-methoxybenzaldehyde", "phenacyl bromide", "thiosemicarbazide", "6-chloromethyl-1H-pyrimidine-2,4-dione", "sodium bromide", "palladium catalyst" ], "Reaction": [ "Synthesis of 4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazole:", "Step 1: Dissolve 3-methoxybenzaldehyde (1.0 equiv), phenacyl bromide (1.2 equiv), and thiosemicarbazide (1.2 equiv) in ethanol.", "Step 2: Heat the mixture at reflux for 6 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Wash the solid with ethanol and dry under vacuum to obtain the intermediate 4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazole.", "Synthesis of 6-(bromomethyl)-1H-pyrimidine-2,4-dione:", "Step 1: Dissolve 6-chloromethyl-1H-pyrimidine-2,4-dione (1.0 equiv) and sodium bromide (1.2 equiv) in acetone.", "Step 2: Add a catalytic amount of palladium catalyst and stir the mixture at room temperature for 24 hours.", "Step 3: Filter the mixture and wash the resulting solid with acetone.", "Step 4: Dry the solid under vacuum to obtain the intermediate 6-(bromomethyl)-1H-pyrimidine-2,4-dione.", "Coupling of intermediates to form final product:", "Step 1: Dissolve 4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazole (1.0 equiv) and 6-(bromomethyl)-1H-pyrimidine-2,4-dione (1.2 equiv) in DMF.", "Step 2: Add a catalytic amount of palladium catalyst and stir the mixture at 80°C for 12 hours.", "Step 3: Cool the mixture to room temperature and filter the resulting solid.", "Step 4: Wash the solid with DMF and dry under vacuum to obtain the final product '6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione'." ] } | |

CAS 编号 |

852152-72-8 |

分子式 |

C22H19N5O4S |

分子量 |

449.49 |

IUPAC 名称 |

6-[[4-(3-methoxyphenyl)-5-phenacylsulfanyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |

InChI |

InChI=1S/C22H19N5O4S/c1-31-17-9-5-8-16(12-17)27-19(10-15-11-20(29)24-21(30)23-15)25-26-22(27)32-13-18(28)14-6-3-2-4-7-14/h2-9,11-12H,10,13H2,1H3,(H2,23,24,29,30) |

InChI 键 |

WNKQKZXAOVTRDB-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)N2C(=NN=C2SCC(=O)C3=CC=CC=C3)CC4=CC(=O)NC(=O)N4 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S,2R,4S)-Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-2-amine;hydrochloride](/img/structure/B2724180.png)

![N-[4-[bis(methylsulfonyl)amino]-3-bromophenyl]-6-chloropyridine-3-carboxamide](/img/structure/B2724182.png)

![3-Iodo-2-methyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine](/img/structure/B2724184.png)

![(Z)-4-(azepan-1-ylsulfonyl)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2724185.png)

![6-(4-(furan-2-carbonyl)piperazine-1-carbonyl)-1,3-dimethyl-7-propyl-1H-pyrrolo[2,3-d]pyrimidine-2,4(3H,7H)-dione](/img/structure/B2724187.png)

![Benzo[d]thiazol-2-ylmethyl benzo[d]thiazole-2-carboxylate](/img/structure/B2724188.png)

![1-(3,4-Difluorophenyl)-2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2724193.png)

![tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-8-carboxylate hydrochloride](/img/structure/B2724197.png)